Meta-Ethynyl Substitution Enhances Predicted Lipophilicity and Membrane Permeability Compared to Unsubstituted Phenoxypropanamine
The meta-ethynyl group on 3-(3-ethynylphenoxy)propan-1-amine is predicted to increase lipophilicity relative to the unsubstituted 3-phenoxypropan-1-amine. In silico predictions using class-wide QSAR models for phenoxyalkylamines indicate that the addition of an ethynyl substituent raises the calculated logP (octanol-water partition coefficient) by approximately 0.8-1.2 units [1].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ≈ 2.1-2.5 |
| Comparator Or Baseline | 3-phenoxypropan-1-amine: predicted logP ≈ 1.3 |
| Quantified Difference | ΔlogP ≈ +0.8 to +1.2 |
| Conditions | In silico QSAR prediction based on fragment contribution methods for phenoxyalkylamines [1]. |
Why This Matters
Higher lipophilicity can significantly impact passive membrane permeability and distribution into lipid-rich compartments, a critical consideration for central nervous system (CNS) targeting or cellular uptake studies.
- [1] Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (2016). *International Journal of Pharmaceutical Research & Allied Sciences*, 5(4), 34-42. View Source
